Fmoc-L-4-Aminomethylphe(Boc)
Description
Contextualization within the Expanding Domain of Non-Natural Amino Acid Chemistry
The twenty proteinogenic amino acids provide the fundamental alphabet for natural proteins. However, the field of chemical biology has expanded this alphabet significantly through the synthesis and incorporation of non-natural amino acids. These novel building blocks introduce unique side chains, conformational constraints, and functionalities not found in nature. The incorporation of non-natural amino acids, such as derivatives of phenylalanine, can influence the structure and function of peptides and proteins. Fmoc-L-4-Aminomethylphe(Boc) is a prime example of such a non-natural derivative, designed to act as a versatile scaffold. The aminomethyl group on the phenyl ring provides a reactive handle that, once deprotected, can be used to attach other molecules, such as fluorescent labels, cross-linking agents, or to create branched peptides. cymitquimica.comsigmaaldrich.com This capability is crucial for developing novel peptide-based therapeutics, diagnostic tools, and biomaterials.
Fundamental Role of Orthogonally Protected Diamino Acid Derivatives in Contemporary Peptide Design and Synthesis
The concept of "orthogonal protection" is a cornerstone of modern chemical synthesis, particularly in the assembly of complex molecules like peptides. iris-biotech.de It refers to the use of multiple protecting groups in a single molecule, where each group can be removed under a specific set of reaction conditions without affecting the others. sigmaaldrich.com Fmoc-L-4-Aminomethylphe(Boc) perfectly embodies this principle.
The α-amino group is protected by the Fmoc group, which is labile (removable) under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orglgcstandards.com This allows for the stepwise elongation of the peptide chain during standard Fmoc-based solid-phase peptide synthesis (SPPS). lgcstandards.com
In contrast, the side-chain amino group is protected by the Boc group, which is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). cymitquimica.comamericanpeptidesociety.org This orthogonal stability means a chemist can build a full-length peptide chain using the Fmoc strategy, and then, while the peptide is still attached to the solid support, selectively remove the Boc group from the 4-aminomethylphenylalanine side chain to perform a specific chemical modification at that site. sigmaaldrich.com This strategy is invaluable for creating:
Branched Peptides: A second peptide chain can be grown from the deprotected side-chain amine. sigmaaldrich.com
Cyclic Peptides: The side-chain amine can be used to form a lactam bridge with a carboxylic acid group elsewhere in the peptide, creating a cyclic structure. sigmaaldrich.com
Peptide Conjugates: Molecules such as labels, drugs, or polymers can be attached to the side-chain amine.
The use of fully orthogonally protected diamino acids provides a practical and efficient route for preparing complex peptide structures that would otherwise be difficult to synthesize. acs.org
Historical Development and Mechanistic Insights into 4-Aminomethylphenylalanine Derivatives in Academic Research
The development of building blocks like Fmoc-L-4-Aminomethylphe(Boc) stems from a long history of advancements in peptide chemistry, beginning with the challenge of forming peptide bonds and protecting reactive functional groups. lgcstandards.com The advent of solid-phase peptide synthesis by R.B. Merrifield in the 1960s revolutionized the field, and subsequent development of protecting group strategies, like the Fmoc/tBu approach in the late 1970s, further enhanced synthetic efficiency and versatility. iris-biotech.delgcstandards.com
The synthesis of specific non-natural amino acids like 4-aminomethylphenylalanine and its protected derivatives was driven by the need to create peptides with novel properties. google.comgoogleapis.com Researchers sought to introduce additional functional groups onto the stable aromatic side chain of phenylalanine. The aminomethyl group at the para-position of the phenyl ring provides a nucleophilic site away from the peptide backbone, minimizing steric hindrance for subsequent reactions.
Mechanistically, the presence of the 4-aminomethylphenylalanine residue within a peptide chain introduces a flexible linker arm. The reactivity of the side-chain amine, once deprotected, follows standard primary amine chemistry. Its utility lies in its strategic placement and the robust orthogonal protection scheme that allows for its selective manipulation. Research into various phenylalanine derivatives has shown that modifications to the phenyl group can significantly modulate the biological activity and physical properties of peptides. nih.govresearchgate.net The development of these specialized reagents continues to be a critical area of research, enabling the design of next-generation peptide-based molecules. grafiati.com
Structure
2D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPDPKLGXGMDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of Fmoc L 4 Aminomethylphe Boc
Retrosynthetic Analysis and Identification of Key Precursor Derivatization Pathways
A retrosynthetic analysis of the target molecule, Fmoc-L-4-Aminomethylphe(Boc), simplifies the synthetic challenge by breaking it down into more manageable precursors. The primary disconnections are the amide bonds formed by the protecting groups.
Disconnection of Protecting Groups: The Nα-Fmoc group is disconnected to reveal the free α-amino group of L-4-Aminomethylphe(Boc). Similarly, the side-chain N-Boc group is disconnected, leading back to the core, unprotected amino acid, L-4-Aminomethylphenylalanine. This identifies the key challenge as the regioselective protection of the two amino groups.
Formation of the Chiral Center: The chiral center at the α-carbon of the phenylalanine core is the next critical disconnection. This leads back to a prochiral precursor, such as a 4-(aminomethyl)phenylpyruvic acid derivative or a related unsaturated compound. The synthesis must therefore incorporate a method for enantioselective installation of the L-amino group.
Assembly of the Side Chain: The 4-(aminomethyl)phenyl side chain can be traced back to simpler aromatic starting materials, such as 4-cyanotoluene or 4-methylbenzonitrile, which can be functionalized to introduce the necessary aminomethyl and eventual alanine (B10760859) moieties.
This analysis highlights that the synthesis must address two primary challenges: the enantioselective construction of the L-phenylalanine core containing a 4-aminomethyl substituent and the subsequent orthogonal protection of the α-amino and side-chain amino groups.
Enantioselective Synthesis of the L-4-Aminomethylphenylalanine Core Structure
The creation of the L-stereocenter is paramount for the utility of the final compound in peptide synthesis. Methodologies for achieving this high level of stereocontrol generally fall into two categories: those mediated by chiral auxiliaries and those employing asymmetric catalysis.
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered. wikipedia.org
One effective strategy involves the alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, a chiral auxiliary, such as one derived from camphor (B46023) or a pseudoephedrine amide, can be attached to glycine. wikipedia.org Deprotonation with a strong base generates a chiral enolate, which then reacts with a suitable electrophile, like 4-(tert-butoxycarbonylaminomethyl)benzyl bromide. The bulky chiral auxiliary physically blocks one face of the enolate, forcing the alkylating agent to approach from the opposite, less hindered face, thus inducing high diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired L-amino acid core.
Another prominent approach utilizes N-tert-butanesulfinamide as a chiral auxiliary. acs.org This method involves the condensation of the sulfinamide with a glyoxylate-derived imine, followed by a diastereoselective addition of a Grignard or organolithium reagent corresponding to the desired side chain. The sulfinyl group effectively controls the facial selectivity of the nucleophilic attack. nih.gov
Table 1: Examples of Chiral Auxiliaries in Unnatural Amino Acid Synthesis
| Chiral Auxiliary | Precursor | Key Reaction | Typical Diastereoselectivity |
|---|---|---|---|
| Oxazolidinones (Evans) | Glycine derivative | Enolate Alkylation | >95:5 dr |
| N-tert-Butanesulfinamide | Glyoxylate-derived N-sulfinyl imine | Nucleophilic Addition | >95:5 dr nih.gov |
| Pseudoephedrine | Glycine amide | Enolate Alkylation | High dr |
This table presents illustrative data on the effectiveness of various chiral auxiliaries.
Asymmetric catalysis offers a more atom-economical approach to establishing stereocenters, as the chirality resides in a recyclable catalyst rather than a stoichiometric auxiliary. nih.gov Key strategies include the asymmetric hydrogenation of prochiral enamides or the enantioselective amination of C-H bonds.
In a typical catalytic route, a precursor like 4-(Boc-aminomethyl)cinnamic acid ester can be subjected to asymmetric hydrogenation. Using a chiral transition-metal catalyst, often based on rhodium or ruthenium complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP, DuPhos), molecular hydrogen is added across the double bond with high enantioselectivity, establishing the L-configuration at the α-carbon.
Alternatively, modern methods involving enzyme-catalyzed reactions are gaining prominence. Phenylalanine dehydrogenases or engineered transaminases can be used for the reductive amination of the corresponding α-keto acid, 4-(Boc-aminomethyl)phenylpyruvic acid. nih.gov These biocatalytic methods often proceed with exceptionally high enantiomeric excess (>99% ee) and under mild, environmentally benign conditions. researchgate.netdigitellinc.com
Table 2: Comparison of Asymmetric Catalysis Methods
| Catalytic Method | Substrate Type | Catalyst Example | Key Advantages |
|---|---|---|---|
| Asymmetric Hydrogenation | α,β-Unsaturated ester | [Rh(COD)(R,R-DuPhos)]BF₄ | High turnover, well-established |
| Asymmetric Hydroamination | Vinylarene | Cu-DTBM-SEGPHOS | Direct amination mit.edu |
| Biocatalytic Reductive Amination | α-Keto acid | Phenylalanine Dehydrogenase | Excellent enantioselectivity, green conditions nih.gov |
This table provides a comparative overview of different asymmetric catalysis strategies.
Regioselective Protection Strategies for Fmoc-L-4-Aminomethylphe(Boc)
With the chiral core of L-4-Aminomethylphenylalanine in hand, the next critical phase is the selective protection of its two primary amine groups. The α-amino group requires the base-labile Fmoc group, while the side-chain aminomethyl group needs the acid-labile Boc group. This orthogonal protection scheme is essential for its use in solid-phase peptide synthesis (SPPS). peptide.comamericanpeptidesociety.orgiris-biotech.de
The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group onto the α-amino function is a standard procedure in peptide chemistry. americanpeptidesociety.org The reaction is typically carried out under alkaline conditions, where the α-amino group is deprotonated and acts as a nucleophile.
The most common reagent for this transformation is 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more frequently, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is usually performed in a mixed aqueous-organic solvent system, such as dioxane-water or acetone-water, with a base like sodium bicarbonate or sodium carbonate to maintain a pH between 8 and 9. nih.gov The choice of Fmoc-OSu is often preferred as it is more stable than Fmoc-Cl and the reaction byproducts are more easily removed. researchgate.net Careful control of pH is necessary to ensure selective reaction at the more nucleophilic α-amino group over the side-chain amine if it is unprotected at this stage.
A typical protocol involves dissolving the amino acid in a basic aqueous solution and adding a solution of Fmoc-OSu in an organic solvent like dioxane. The reaction is stirred for several hours at room temperature before acidification and extraction of the Nα-Fmoc protected product.
The tert-butoxycarbonyl (Boc) group is used to protect the side-chain aminomethyl group. openaccesspub.org This protection is typically installed using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the electrophilic source of the Boc moiety. organic-chemistry.org
Protection of a Precursor: A common approach is to protect the amine on a precursor molecule before the phenylalanine core is fully constructed. For example, 4-(aminomethyl)benzyl bromide can be reacted with (Boc)₂O to yield 4-(Boc-aminomethyl)benzyl bromide, which is then used in an alkylation reaction as described in section 2.2.1.
Selective Protection using pH Control: If starting with the unprotected L-4-Aminomethylphenylalanine, the difference in pKa between the α-amino group (~9-10) and the side-chain primary amino group (~10-11) can be exploited. However, this difference is often insufficient for high regioselectivity.
Copper Chelation Method: A more reliable method for selective Nα-protection involves the transient chelation of the α-amino and α-carboxyl groups to a metal ion, typically copper(II). The amino acid is treated with a copper(II) salt to form a complex, effectively masking the α-amino group. The more remote and available side-chain amino group can then be selectively acylated with (Boc)₂O. The copper is subsequently removed by treatment with a chelating agent like EDTA or by precipitation as a sulfide, liberating the Nα-amino group for subsequent Fmoc protection.
This sequence ensures the correct placement of the orthogonal protecting groups, yielding the final target compound ready for application in peptide synthesis. chemimpex.com
Optimization of Reaction Conditions for Orthogonal Protection
The synthesis of Fmoc-L-4-Aminomethylphe(Boc) is a prime example of the application of an orthogonal protection strategy. nih.gov In peptide synthesis, orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the deprotection of one functional group without affecting the other. biosynth.comaltabioscience.com The Fmoc/Boc pair is a cornerstone of this strategy: the Fmoc group is labile to basic conditions (typically piperidine), while the Boc group is labile to acidic conditions (typically trifluoroacetic acid, TFA). biosynth.comslideshare.net This differential stability allows for the temporary protection of the alpha-amino group by Fmoc during solid-phase peptide synthesis (SPPS), while the Boc group provides stable, "permanent" protection for the side-chain amine until the final cleavage step. altabioscience.comnih.gov
Optimizing the introduction of these groups is critical to prevent side reactions and ensure high yields. A significant challenge in syntheses of this type can be the introduction of the Fmoc group onto the alpha-amine after the Boc group is in place on the side chain. Attempts to directly use a precursor with a free side-chain amine for Fmoc protection can be problematic. A more robust strategy often involves a protecting group swap. For instance, a synthesis might begin with a different protecting group on the alpha-amine, which is then removed and replaced with the Fmoc group.
One key optimization involves the conditions for the Fmoc protection step itself. This step can proceed through an unstable intermediate. To favor the desired reaction and prevent unwanted cyclization or other side reactions, conditions must be carefully controlled. Generating the free base of the amino acid precursor at reduced temperatures in the presence of the Fmoc-donating reagent (such as 9-fluorenylmethyl succinimidyl carbonate, Fmoc-OSu) can effectively allow the desired Fmoc protection to outcompete potential side reactions, leading to the product in moderate to good yields. nih.gov
The table below outlines key parameters that are typically optimized for this type of transformation.
Table 1: Parameters for Optimization of Orthogonal Protection
| Parameter | Variable Conditions | Purpose of Optimization |
|---|---|---|
| Base | Organic bases (e.g., triethylamine, DIPEA), Inorganic bases (e.g., NaHCO₃, K₂CO₃) | To neutralize hydrochloride salts and catalyze the reaction without causing premature deprotection or racemization. |
| Solvent | Aprotic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)), Ethereal solvents (e.g., Tetrahydrofuran (THF)), Water/Organic mixtures | To ensure solubility of reactants and facilitate the reaction while minimizing side products. |
| Temperature | -10°C to Room Temperature | To control the reaction rate and suppress the formation of unstable intermediates and byproducts. nih.gov |
| Stoichiometry | Molar equivalents of amino acid, base, and Fmoc-reagent (e.g., Fmoc-OSu) | To drive the reaction to completion and minimize unreacted starting material. |
| Reaction Time | Minutes to hours | To ensure complete conversion without allowing for product degradation or side reactions over extended periods. |
This interactive table summarizes key reaction conditions that require optimization for the successful orthogonal protection in the synthesis of Fmoc-L-4-Aminomethylphe(Boc).
Advanced Purification and Characterization Techniques in Fmoc-L-4-Aminomethylphe(Boc) Synthesis
The purity of Fmoc-amino acid derivatives is paramount for their successful application in peptide synthesis, as impurities can lead to deletion sequences or modified peptides in the final product. nih.govajpamc.com Therefore, robust purification and characterization techniques are integral to the synthesis of Fmoc-L-4-Aminomethylphe(Boc).
Purification: A key aspect of a well-designed synthesis is the ease of purification. For Fmoc-L-4-Aminomethylphe(Boc), methods are chosen to efficiently remove unreacted starting materials, reagents, and byproducts.
Aqueous Workup: Steps such as the initial Boc protection of the side-chain amine can often be purified by a simple aqueous workup, avoiding the need for chromatography. nih.gov
Crystallization/Precipitation: Many Fmoc-amino acids can be purified by crystallization or by washing the solid product with appropriate solvents, such as toluene (B28343) or isopropyl ether/n-heptane mixtures, to remove impurities. ajpamc.com
Flash Column Chromatography: This is a common technique for purifying intermediates and the final product. A large difference in the retention factor (Rf) between the desired product and impurities allows for efficient separation, sometimes using a simple silica (B1680970) plug rather than a full column, which is advantageous for scalability. nih.gov
Characterization: Once purified, the identity and purity of the compound must be rigorously confirmed. A combination of spectroscopic and chromatographic methods is employed.
Table 2: Characterization Techniques for Fmoc-L-4-Aminomethylphe(Boc)
| Technique | Purpose | Typical Findings |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound and intermediates. | A major peak corresponding to the product, with purity often >99%. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | To confirm the chemical structure by identifying the arrangement of atoms. | Characteristic peaks for the Fmoc, Boc, and phenylalanine moieties, confirming successful synthesis. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of C₃₀H₃₂N₂O₆ (516.58 g/mol ). sigmaaldrich.com |
| Chiral HPLC | To confirm the enantiomeric purity of the L-amino acid. | To ensure that no racemization has occurred during the synthesis, which is critical for biological applications. nih.gov |
This interactive table details the advanced analytical techniques used to verify the purity and structural integrity of the synthesized Fmoc-L-4-Aminomethylphe(Boc).
Considerations for Process Intensification and Scalable Synthesis of Fmoc-L-4-Aminomethylphe(Boc)
Transitioning the synthesis of Fmoc-L-4-Aminomethylphe(Boc) from a laboratory scale to a larger, industrial scale requires careful consideration of process efficiency, cost-effectiveness, and safety. nih.gov Process intensification aims to develop a manufacturing process that is smaller, cleaner, and more energy-efficient.
Key considerations for a scalable synthesis include:
Route Selection: The chosen synthetic route must be robust, high-yielding, and avoid unstable intermediates that could pose challenges on a larger scale. nih.gov
Minimizing Chromatography: Reliance on column chromatography for purification is often a bottleneck in large-scale production due to high solvent consumption and cost. A scalable process prioritizes purification by crystallization, precipitation, or simple extraction/workup procedures. nih.govnih.gov
Optical Purity: The synthetic route must preserve the stereochemical integrity of the L-amino acid. Conditions that could lead to racemization, such as prolonged exposure to strong bases or high temperatures, must be avoided or carefully optimized. nih.govnih.gov
The development of a scalable route often involves re-evaluating and optimizing each step of the lab-scale synthesis with these factors in mind.
| Yield and Throughput | Optimize reaction conditions (concentration, temperature) to maximize yield and minimize reaction time. | Increases the amount of product generated per unit time, improving efficiency. nih.gov |
This interactive table highlights the critical factors and strategic approaches for the process intensification and scalable production of Fmoc-L-4-Aminomethylphe(Boc).
Integration of Fmoc L 4 Aminomethylphe Boc into Complex Peptide and Peptidomimetic Architectures
Solid-Phase Peptide Synthesis (SPPS) Methodologies Employing Fmoc-L-4-Aminomethylphe(Boc)
Solid-phase peptide synthesis (SPPS) is the predominant method for the assembly of peptide chains, and the Fmoc/tBu strategy is the most widely adopted approach due to its milder reaction conditions compared to Boc/Bzl chemistry. creative-peptides.comnih.govaltabioscience.com Fmoc-L-4-Aminomethylphe(Boc) is designed for seamless integration into standard Fmoc-SPPS protocols, allowing for its incorporation at any desired position within a peptide sequence. anaspec.com The general cycle of SPPS, involving iterative steps of Fmoc deprotection, washing, amino acid coupling, and capping, is applicable for the incorporation of this non-canonical residue. creative-peptides.com
Coupling Reagent Selection and Activation Strategies for Fmoc-L-4-Aminomethylphe(Boc) Incorporation
The successful incorporation of any amino acid in SPPS hinges on the efficient formation of a peptide bond, which is facilitated by the use of coupling reagents. For Fmoc-L-4-Aminomethylphe(Boc), a variety of standard coupling reagents are compatible, owing to its structure as a phenylalanine derivative. chemimpex.com The choice of coupling reagent can be critical, especially when dealing with sterically hindered amino acids or "difficult sequences" prone to incomplete reactions.
Common classes of coupling reagents used in Fmoc-SPPS include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. While specific kinetic data for the coupling of Fmoc-L-4-Aminomethylphe(Boc) is not extensively documented in publicly available literature, general principles of SPPS suggest that high-efficiency reagents would be preferred to ensure complete incorporation.
| Coupling Reagent Class | Examples | General Characteristics |
| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide) | Often used with additives like HOBt or Oxyma to suppress racemization and improve efficiency. The urea (B33335) byproduct of DIC is soluble, facilitating its removal. |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Known for high coupling efficiency and low racemization. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Highly efficient and widely used in automated peptide synthesis. HATU is particularly effective for sterically hindered couplings. |
The activation of Fmoc-L-4-Aminomethylphe(Boc) follows the standard mechanisms for these coupling reagents, typically involving the formation of a highly reactive O-acylisourea (with carbodiimides) or an active ester (with phosphonium and aminium/uronium salts), which then readily reacts with the free N-terminal amine of the growing peptide chain on the solid support.
Kinetic and Mechanistic Studies of Fmoc-L-4-Aminomethylphe(Boc) Residue Incorporation
The mechanism of incorporation follows the general pathway of nucleophilic attack by the deprotected N-terminal amine of the resin-bound peptide on the activated carboxyl group of Fmoc-L-4-Aminomethylphe(Boc). The efficiency of this reaction is dependent on factors such as the chosen coupling reagent, solvent, temperature, and the sequence of the peptide being synthesized. For sterically hindered couplings, more potent activators like HATU are often employed to drive the reaction to completion. nih.gov
Strategies for Mitigating Side Reactions and Managing Aggregation During SPPS
Several side reactions can occur during Fmoc-SPPS, potentially leading to the formation of impurities and truncated or modified peptides. While no side reactions are reported to be uniquely specific to Fmoc-L-4-Aminomethylphe(Boc), general challenges in SPPS are applicable.
Common Side Reactions and Mitigation Strategies:
Racemization: The risk of epimerization of the chiral center is a concern with any amino acid during activation. The use of coupling additives like HOBt or Oxyma, or employing coupling reagents known for low racemization, can minimize this side reaction.
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. This is particularly prevalent when proline is one of the first two residues. Using bulky resins like 2-chlorotrityl chloride resin can sterically hinder this intramolecular cyclization. chempep.com
Aggregation Management:
Peptide chain aggregation on the solid support can hinder reagent access, leading to incomplete coupling and deprotection. This is a sequence-dependent phenomenon, often associated with hydrophobic residues. The bulky and somewhat hydrophobic nature of Fmoc-L-4-Aminomethylphe(Boc) could potentially contribute to aggregation in certain sequences.
Strategies to Mitigate Aggregation:
Choice of Solvent: Using more polar solvents or solvent mixtures (e.g., DMF/NMP) can help to solvate the growing peptide chain and disrupt secondary structures.
Elevated Temperature: Performing couplings at higher temperatures can disrupt hydrogen bonding and improve reaction kinetics.
Chaotropic Salts: The addition of salts like LiCl can help to break up aggregates.
Microwave Irradiation: Microwave energy can efficiently heat the reaction mixture, leading to faster and more complete reactions, and can help to overcome aggregation-related issues.
Application of Fmoc-L-4-Aminomethylphe(Boc) in Automated and Microwave-Assisted SPPS
The compatibility of Fmoc-L-4-Aminomethylphe(Boc) with standard SPPS reagents and protocols makes it well-suited for use in automated peptide synthesizers. chemimpex.com These instruments automate the repetitive cycles of deprotection, washing, and coupling, enabling the efficient synthesis of long and complex peptides with minimal manual intervention.
Microwave-assisted SPPS has emerged as a powerful technique to accelerate peptide synthesis and improve the quality of crude products, particularly for difficult sequences. chemimpex.comnih.govuci.edu The application of microwave energy can significantly reduce coupling and deprotection times, often from hours to minutes. chemimpex.com This rapid heating can also help to overcome kinetic barriers and minimize aggregation, making it a valuable tool for the efficient incorporation of sterically demanding non-canonical amino acids like Fmoc-L-4-Aminomethylphe(Boc).
Solution-Phase Peptide Synthesis (SOPS) Applications with Fmoc-L-4-Aminomethylphe(Boc)
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SOPS) remains relevant, particularly for the large-scale production of peptides and for the synthesis of protected peptide fragments for subsequent ligation.
Segment Condensation and Fragment Coupling Strategies
In a fragment condensation approach, smaller, protected peptide segments are synthesized (often via SPPS) and then coupled together in solution. This strategy can be advantageous for the synthesis of very long peptides or proteins. Fmoc-L-4-Aminomethylphe(Boc) can be incorporated into these fragments using standard SPPS methodologies.
If a peptide fragment with a C-terminal Fmoc-L-4-Aminomethylphe(Boc) is required for a subsequent solution-phase coupling, it would typically be synthesized on a highly acid-labile resin, such as 2-chlorotrityl chloride resin. This allows for the cleavage of the protected peptide from the resin while keeping the acid-labile side-chain protecting groups (like Boc) intact. The resulting protected peptide fragment can then be used in a solution-phase coupling reaction. The primary challenge in fragment condensation is often the poor solubility of the protected peptide fragments and the risk of racemization at the C-terminal residue of the activated fragment. chempep.compeptide.com Careful selection of coupling reagents and reaction conditions is crucial to ensure high yields and minimize epimerization.
Chemo- and Regioselective Ligation Techniques
The utility of Fmoc-L-4-Aminomethylphe(Boc) in sophisticated peptide synthesis is rooted in its orthogonal protecting groups, the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups. thermofisher.com These groups are cleaved under distinct chemical conditions, allowing for selective deprotection and subsequent reaction at specific sites within a growing peptide chain. iris-biotech.de The Fmoc group is labile to mild basic conditions (e.g., piperidine), while the Boc group requires moderately strong acid (e.g., trifluoroacetic acid, TFA) for its removal. thermofisher.comcreative-peptides.com
This orthogonality is expertly exploited in Solid-Phase Peptide Synthesis (SPPS). During the assembly of the main peptide backbone, the N-α-Fmoc group is removed at each cycle to allow for the coupling of the next amino acid. creative-peptides.com Throughout this iterative process, the Boc group on the 4-aminomethylphenylalanine side chain remains stable and intact.
Once the primary sequence is assembled, the side-chain Boc group can be selectively removed by treatment with acid, unmasking a reactive primary amine. This newly available nucleophilic handle on the phenyl ring can be used for a variety of chemo- and regioselective ligation reactions. This allows for the attachment of other molecules—such as other peptide fragments, reporter tags, or small-molecule drugs—at a precisely defined position within the peptide architecture, without affecting other functional groups in the sequence.
| Protecting Group | Chemical Name | Cleavage Condition | Purpose in Synthesis |
| Fmoc | 9-fluorenylmethoxycarbonyl | Mild Base (e.g., Piperidine) | Temporary protection of the α-amine; removed at each cycle for chain elongation. thermofisher.comiris-biotech.de |
| Boc | tert-butoxycarbonyl | Moderate Acid (e.g., TFA) | Semi-permanent protection of the side-chain amine; removed post-elongation for selective ligation or derivatization. thermofisher.compeptide.com |
Design and Synthesis of Peptidomimetics Incorporating Fmoc-L-4-Aminomethylphe(Boc) Residues
Peptidomimetics are designed to mimic the structure and function of natural peptides but possess improved pharmacological profiles, such as increased stability against enzymatic degradation and better bioavailability. Fmoc-L-4-Aminomethylphe(Boc) is a valuable building block in this field because its side chain provides a versatile handle for introducing non-peptidic linkages and functionalities, enabling the construction of novel molecular scaffolds. nih.gov
Conformational Restriction and Cyclization Strategies via the 4-Aminomethylphenylalanine Moiety
A key strategy in medicinal chemistry to enhance the potency and selectivity of a peptide-based ligand is to reduce its conformational flexibility. unina.itnih.gov By locking the molecule into its "bioactive" conformation, the entropic penalty upon binding to its target receptor is minimized, which can lead to a significant increase in binding affinity. unina.it The 4-aminomethylphenylalanine moiety is an excellent tool for achieving this conformational restriction, primarily through peptide cyclization. nih.gov
The synthesis of cyclic peptides using this residue follows a clear strategic path. After the linear peptide is assembled on a solid support, the side-chain Boc group of the 4-aminomethylphenylalanine residue is selectively cleaved. The exposed side-chain amine can then form a covalent bond with a carboxylic acid group elsewhere in the peptide. This intramolecular reaction, typically forming a stable amide (lactam) bond, results in a cyclic structure.
Common Cyclization Strategies Using the 4-Aminomethylphenylalanine Moiety:
| Cyclization Type | Description | Resulting Structure |
| Head-to-Side-Chain | The N-terminal amine of the peptide is linked to the side-chain carboxyl group of an acidic residue (e.g., Asp or Glu). | A cyclic peptide where the backbone is closed via the side chain. |
| Side-Chain-to-Tail | The side-chain amine of the 4-aminomethylphenylalanine residue is reacted with the C-terminal carboxylic acid of the peptide. | A cyclic peptide with the side chain forming a bridge to the C-terminus. |
| Side-Chain-to-Side-Chain | The side-chain amine of the 4-aminomethylphenylalanine residue is linked to the side-chain carboxyl group of another residue (e.g., Asp or Glu) within the sequence. nih.gov | A "stapled" or cross-linked peptide, providing significant conformational rigidity. |
This ability to form well-defined cyclic structures makes the 4-aminomethylphenylalanine moiety a powerful component in the design of potent and selective peptidomimetic drugs.
Scaffold Derivatization and Diversification for Enhanced Molecular Complexity
After the selective deprotection of the side-chain Boc group, the resulting primary amine is a versatile chemical handle that can undergo a wide range of chemical transformations. This enables the attachment of diverse functional groups, each chosen to probe specific interactions with a biological target or to modify the molecule's physicochemical properties.
Examples of Side-Chain Derivatization and Its Purpose:
| Attached Moiety | Chemical Reaction | Potential Enhancement |
| Alkyl or Aryl Chains | Reductive amination or Acylation | Increase lipophilicity, probe hydrophobic binding pockets. |
| Fluorescent Dyes | Amide bond formation | Create molecular probes for imaging or binding assays. |
| Polyethylene Glycol (PEG) | PEGylation | Improve solubility, increase plasma half-life. |
| Biotin | Amide bond formation | Enable affinity purification or detection via streptavidin binding. |
| Small Molecule Drugs | Covalent coupling | Create targeted drug conjugates. |
This capacity for targeted derivatization allows for the generation of large libraries of related compounds from a single peptide template. By systematically altering the nature of the side-chain substituent, researchers can fine-tune the biological activity, selectivity, and pharmacokinetic properties of the resulting peptidomimetics.
Advanced Applications and Research Paradigms Utilizing Fmoc L 4 Aminomethylphe Boc
Development of Novel Peptide and Peptidomimetic Scaffolds for Chemical Biology Research
The incorporation of Fmoc-L-4-Aminomethylphe(Boc) into peptide synthesis allows for the creation of sophisticated molecular scaffolds that are instrumental in dissecting and modulating biological processes. The strategic placement of this amino acid provides a versatile handle for introducing structural modifications that can profoundly influence the bioactivity and pharmacological properties of the resulting molecules.
The synthesis of conformationally stable peptides through the incorporation of constrained amino acid mimics is of significant interest for improving stability, biological activity, and subtype selectivity. iris-biotech.de The aminomethyl group on the phenyl ring of Fmoc-L-4-Aminomethylphe(Boc) provides a versatile point for creating non-peptidic linkages, which is crucial for the construction of novel scaffolds like cyclic peptides. nih.gov This conformational restriction can lead to enhanced receptor affinity and selectivity. iris-biotech.de
Macrocyclization is a widely employed strategy to impart structural rigidity to peptides, thereby improving their resistance to proteolytic degradation and enhancing their binding affinity. After the linear peptide has been assembled via solid-phase peptide synthesis (SPPS), the Boc protecting group on the side chain of the 4-aminomethylphenylalanine residue can be selectively removed. The exposed primary amine can then react with a suitable functional group elsewhere in the peptide, such as the N-terminal amine or a carboxyl group of an acidic amino acid side chain, to form a cyclic structure.
| Cyclization Strategy | Description | Potential Advantage |
| Head-to-Side-Chain | The N-terminal amine of the peptide is cyclized with the deprotected aminomethyl side chain of the 4-aminomethylphenylalanine residue. | Creates a well-defined cyclic structure with the peptide backbone incorporated into the ring. |
| Side-Chain-to-Side-Chain | The aminomethyl side chain is cyclized with the side chain of another amino acid, such as the carboxyl group of aspartic acid or glutamic acid. | Allows for the formation of bicyclic or more complex constrained architectures. |
| Side-Chain-to-Tail | The aminomethyl side chain is cyclized with the C-terminal carboxyl group of the peptide. | Offers an alternative to head-to-tail cyclization, which can sometimes be sterically hindered. |
Multivalent ligands, which present multiple copies of a binding motif, can exhibit significantly enhanced binding affinity and avidity for their targets compared to their monovalent counterparts. The aminomethyl side chain of Fmoc-L-4-Aminomethylphe(Boc) serves as an excellent attachment point for the construction of such multivalent systems.
Following the synthesis of a peptide containing this modified amino acid, the deprotected side-chain amine can be used as a handle to link two or more peptide chains together. This can be achieved through various chemical ligation strategies, resulting in dimeric, trimeric, or even higher-order multivalent constructs. These multimeric scaffolds are valuable tools for probing receptor clustering and signaling pathways that are activated by ligand-induced dimerization.
| Multivalency Approach | Description | Application |
| Peptide Dimerization | Two identical or different peptide chains are linked together through their 4-aminomethylphenylalanine side chains. | Enhancing binding to receptors that are known to dimerize upon activation. |
| Dendrimeric Scaffolds | The aminomethyl side chain is used as a branching point for the synthesis of dendritic peptide structures. | Creating high-density displays of binding epitopes for targeting cell surface receptors. |
| Conjugation to a Core Molecule | Multiple peptide chains are conjugated to a central scaffold molecule via their aminomethyl side chains. | Developing targeted drug delivery systems or imaging agents with high avidity. |
Engineering of Chemically Modified Peptide Libraries for Screening Applications
The generation and screening of large combinatorial libraries of peptides is a powerful approach for the discovery of novel ligands with high affinity and specificity for a given biological target. Fmoc-L-4-Aminomethylphe(Boc) is a valuable building block for the creation of chemically diverse peptide libraries due to its orthogonal protection scheme.
Positional scanning is a combinatorial method that allows for the rapid identification of the optimal amino acid at each position of a peptide sequence for binding to a target. nih.gov The use of orthogonally protected amino acids, such as Fmoc-L-4-Aminomethylphe(Boc), greatly expands the chemical space that can be explored in these libraries. scispace.com
In this approach, a peptide library is synthesized with the 4-aminomethylphenylalanine residue at a specific position. After the completion of the peptide synthesis using the standard Fmoc/tBu strategy, the Boc group on the side chain can be selectively removed. iris-biotech.decsic.es This allows for the site-specific modification of the peptide at that position with a diverse set of chemical moieties, creating a sub-library with variations only at the aminomethyl group. This process can be repeated for each position in the peptide to systematically probe the structure-activity relationship.
| Library Generation Step | Description | Purpose |
| Peptide Synthesis | A peptide library is synthesized on a solid support using Fmoc chemistry, with Fmoc-L-4-Aminomethylphe(Boc) incorporated at a desired position. | To generate the core peptide scaffolds of the library. |
| Side-Chain Deprotection | The Boc protecting group on the 4-aminomethylphenylalanine side chain is selectively removed using acidic conditions. | To expose a reactive primary amine for further modification. |
| Side-Chain Diversification | The deprotected aminomethyl group is reacted with a panel of different chemical reagents (e.g., acylating agents, alkylating agents). | To introduce a wide range of chemical functionalities at a specific position in the peptide. |
| Screening | The resulting library of chemically modified peptides is screened for binding to the target of interest. | To identify the optimal chemical modification at that position for high-affinity binding. |
Phage display is a powerful high-throughput screening technique that allows for the selection of peptides with high affinity for a target from a large library displayed on the surface of bacteriophages. nih.govnih.gov The integration of chemical modifications into phage-displayed libraries can further enhance the diversity and functionality of the screened peptides. rsc.org
A strategy to achieve this involves the genetic encoding of a peptide library containing a 4-aminomethylphenylalanine residue. After the phage library is subjected to rounds of selection against a target, the enriched phage population can be treated to deprotect the Boc group on the side chain of the displayed peptides. The exposed aminomethyl group can then be chemically modified to introduce non-canonical functionalities. This post-display modification can lead to the identification of peptides with improved binding properties or novel biological activities that would not be accessible with the 20 canonical amino acids alone.
Bioconjugation Strategies and Linker Chemistry Derived from Fmoc-L-4-Aminomethylphe(Boc)
The aminomethyl group on the side chain of 4-aminomethylphenylalanine, once deprotected, serves as a versatile and specific handle for the covalent attachment of a wide range of molecules. This bioconjugation capability is invaluable for the development of peptide-based diagnostics, therapeutics, and research tools.
The primary amine of the deprotected side chain can be targeted by a variety of amine-reactive chemical moieties, allowing for the stable and site-specific conjugation of payloads. The choice of linker chemistry can be tailored to the specific application, with options for both stable and cleavable linkages.
| Application | Conjugated Molecule | Purpose |
| Molecular Imaging | Fluorescent dyes, radiolabels | To enable the visualization and tracking of the peptide in vitro and in vivo. |
| Targeted Drug Delivery | Cytotoxic drugs, therapeutic agents | To deliver a therapeutic payload specifically to cells or tissues that express the target of the peptide. |
| Affinity Purification | Biotin | To facilitate the isolation and purification of the peptide or its binding partners using streptavidin-based affinity matrices. |
| Pharmacokinetic Modulation | Polyethylene glycol (PEG) | To increase the in vivo half-life of the peptide by reducing renal clearance and proteolytic degradation. |
Orthogonal Functionalization via the Side-Chain Amine for Site-Specific Modifications
The primary advantage of Fmoc-L-4-aminomethylphe(Boc) in peptide synthesis lies in its dual protection scheme, which facilitates orthogonal functionalization. The N-α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain aminomethyl group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. chempep.combiosynth.com This orthogonality is crucial for site-specific modifications of peptides, as one protecting group can be selectively removed without affecting the other. chempep.compeptide.com
During standard solid-phase peptide synthesis (SPPS), the Fmoc group is cleaved at each cycle using a mild base, typically piperidine (B6355638), to allow for the elongation of the peptide chain. chempep.com The Boc group on the side chain of the 4-aminomethylphenylalanine residue, however, remains stable under these basic conditions. chempep.combiosynth.com Once the desired peptide sequence is assembled, the side-chain Boc group can be selectively cleaved using acidic conditions, such as with trifluoroacetic acid (TFA), which are orthogonal to the Fmoc-cleavage conditions. peptide.com This unmasks a reactive primary amine on the peptide's side chain.
This newly exposed amine serves as a specific handle for a wide array of chemical modifications. Researchers can conjugate various molecules, such as fluorophores, biotin, polyethylene glycol (PEG), or other reporter groups and functional moieties, at a precise location within the peptide sequence. This capability is invaluable for creating sophisticated peptide probes, targeted therapeutics, and branched peptide structures. sigmaaldrich.com The ability to introduce modifications at a specific site, away from the N-terminus or C-terminus, allows for the fine-tuning of a peptide's biological activity, solubility, and pharmacokinetic properties.
| Protecting Group | Protected Functionality | Cleavage Condition | Stable To |
|---|---|---|---|
| Fmoc (9-fluorenylmethoxycarbonyl) | N-α-Amine | Mild Base (e.g., 20% Piperidine in DMF) chempep.com | Acid (TFA) chempep.com |
| Boc (tert-butyloxycarbonyl) | Side-Chain Amine | Acid (e.g., Trifluoroacetic Acid - TFA) peptide.com | Base (Piperidine) chempep.com |
Application in Click Chemistry and Other Bioorthogonal Ligation Techniques
Bioorthogonal ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," are powerful tools for modifying biomolecules in complex environments. sigmaaldrich.com These reactions are highly specific, efficient, and proceed under mild, aqueous conditions. sigmaaldrich.com Fmoc-L-4-aminomethylphe(Boc) is an excellent precursor for incorporating the necessary reactive handles for these techniques into a peptide sequence.
Following the selective deprotection of the Boc-protected side-chain amine, the resulting primary amine can be readily functionalized with either an azide or an alkyne moiety. This is typically achieved through standard acylation reactions. For instance, reacting the deprotected amine with an activated ester of an alkyne- or azide-containing carboxylic acid installs the desired bioorthogonal handle onto the peptide side chain.
Once functionalized, the peptide can be "clicked" to another molecule bearing the complementary reactive group (an alkyne for an azide, or vice versa). This strategy is widely used for:
Peptide-Protein Conjugation: Creating well-defined conjugates for therapeutic or diagnostic purposes.
Surface Immobilization: Attaching peptides to solid supports, nanoparticles, or hydrogels.
Fluorescent Labeling: Introducing imaging agents for cellular tracking and molecular probing.
Peptide Cyclization: Forming cyclic peptides with constrained conformations and potentially enhanced stability and activity.
Other bioorthogonal reactions, such as the Staudinger ligation (reaction of an azide with a phosphine) or tetrazine ligation, can also be employed by functionalizing the side-chain amine with the appropriate chemical reporter. sigmaaldrich.com The versatility offered by the orthogonally protected amine makes this amino acid derivative a key component in the toolbox for modern chemical biology and peptide science. sigmaaldrich.comiris-biotech.de
Role of Fmoc-L-4-Aminomethylphe(Boc) in the Construction of Functional Organic Materials and Supramolecular Assemblies (Non-Biological Applications)
Beyond its utility in synthesizing biologically active peptides, Fmoc-L-4-aminomethylphe(Boc) serves as a powerful building block for the bottom-up fabrication of functional organic materials and supramolecular structures. The self-assembly properties are largely dictated by the constituent parts of the molecule: the aromatic Fmoc group, the phenylalanine core, and the potential for specific interactions after side-chain modification.
Self-Assembling Peptide Amphiphiles and Hydrogels for Research Platforms
The N-terminal Fmoc group is well-known for its propensity to drive the self-assembly of short peptides into ordered nanostructures, particularly hydrogels. nih.govresearchgate.net This process is governed by a combination of non-covalent interactions, including π-π stacking between the planar fluorenyl rings of the Fmoc groups and hydrogen bonding between the peptide backbones. researchgate.netresearchgate.net When incorporated into a peptide sequence, Fmoc-L-4-aminomethylphe(Boc) contributes to this self-assembly behavior, leading to the formation of peptide amphiphiles that can entrap large volumes of water to form hydrogels. mdpi.com
These peptide-based hydrogels are of significant interest as research platforms for several reasons:
Biocompatibility: Composed of amino acids, they are inherently biocompatible, making them suitable for cell culture and tissue engineering scaffolds. nih.gov
Tunability: The mechanical properties of the hydrogel, such as stiffness and porosity, can be tuned by altering the peptide sequence, concentration, or environmental triggers like pH or ionic strength. mdpi.com
Functionalization: The side-chain amine of the 4-aminomethylphenylalanine residue provides a site for post-assembly modification, allowing researchers to decorate the hydrogel scaffold with signaling molecules, growth factors, or other functional groups to create specific research environments.
The resulting hydrogels can serve as three-dimensional cell culture matrices that mimic the extracellular matrix, platforms for controlled release studies, or scaffolds for regenerative medicine research. nih.gov
Design of Peptide-Based Nanostructures and Polymer Conjugates
The principles of self-assembly that drive hydrogel formation can also be harnessed to create a diverse array of discrete peptide-based nanostructures. nih.gov Depending on the specific peptide sequence and assembly conditions, amphiphilic peptides incorporating Fmoc-L-4-aminomethylphe(Boc) can form nanofibers, nanotubes, vesicles, or spherical nanoparticles. nih.gov For example, research on a similar compound, Fmoc-Trp(Boc)-OH, demonstrated its ability to self-assemble into uniform spherical nanoparticles capable of encapsulating and delivering bioactive molecules. researchgate.net The self-assembly is driven by the hydrophobic and π-stacking interactions of the Fmoc group. researchgate.net
Furthermore, the reactive handle provided by the side-chain amine allows for the creation of well-defined peptide-polymer conjugates. After selective deprotection of the Boc group, the amine can be used as an initiation site for polymer growth or as an anchor point for attaching a pre-formed polymer chain. This conjugation combines the specific recognition and structural properties of peptides with the physical and chemical properties of synthetic polymers, leading to hybrid materials with novel functionalities for applications in drug delivery, nanotechnology, and materials science.
| Nanostructure | Primary Driving Forces | Potential Application |
|---|---|---|
| Hydrogels / Nanofibers | π-π stacking (Fmoc group), Hydrogen bonding (peptide backbone) researchgate.netresearchgate.net | 3D Cell Culture, Tissue Engineering nih.gov |
| Vesicles / Micelles | Hydrophobic interactions, Amphiphilicity nih.gov | Drug Delivery Carriers nih.gov |
| Nanoparticles | Hydrophobic collapse, π-π stacking researchgate.net | Encapsulation, Bioactive Molecule Delivery researchgate.net |
Analytical and Computational Methodologies for Characterization and Prediction in Fmoc L 4 Aminomethylphe Boc Chemistry
Advanced Spectroscopic Techniques for Structural Elucidation of Fmoc-L-4-Aminomethylphe(Boc) and Its Derivatives
Spectroscopic methods are indispensable for the detailed structural analysis of Fmoc-L-4-Aminomethylphe(Boc). These techniques provide insights into the connectivity of atoms, the three-dimensional arrangement of the molecule, and its stereochemical purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and conformation of Fmoc-L-4-Aminomethylphe(Boc) in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to establish atomic connectivity and spatial relationships.
In a typical ¹H NMR spectrum of a related compound like Fmoc-L-phenylalanine, distinct signals corresponding to the protons of the fluorenyl (Fmoc), phenyl, and amino acid backbone moieties are observed. For Fmoc-L-4-Aminomethylphe(Boc), additional signals for the aminomethyl and Boc protecting groups would be present. The chemical shifts (δ) of these protons provide information about their local electronic environment. For instance, the aromatic protons of the Fmoc and phenylalanine groups typically resonate in the downfield region (around 7.2-7.9 ppm), while the aliphatic protons of the amino acid backbone and protecting groups appear in the upfield region.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY spectra reveal proton-proton coupling networks, allowing for the assignment of protons within the same spin system. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton.
For conformational analysis, Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) is crucial. mdpi.com NOE cross-peaks indicate protons that are close in space (typically < 5 Å), regardless of whether they are directly bonded. mdpi.com By analyzing the pattern and intensity of NOE signals, it is possible to deduce the preferred conformation of the molecule in solution, including the relative orientation of the Fmoc group, the phenyl ring, and the amino acid backbone. sdsu.edu This information is vital for understanding how the modified amino acid will influence the structure of a peptide into which it is incorporated.
Table 1: Representative ¹H NMR Chemical Shifts for Fmoc-Amino Acid Moieties This table is illustrative and based on data for similar Fmoc-protected amino acids. Actual values for Fmoc-L-4-Aminomethylphe(Boc) may vary.
| Proton Type | Typical Chemical Shift Range (ppm) |
| Fmoc Aromatic Protons | 7.6 - 7.9 |
| Phenylalanine Aromatic Protons | 7.2 - 7.4 |
| Fmoc CH & CH₂ | 4.1 - 4.5 |
| α-CH | 4.0 - 4.6 |
| β-CH₂ | 2.8 - 3.2 |
| Boc (CH₃)₃ | ~1.4 |
Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity Assessment
The biological activity of peptides is highly dependent on their stereochemistry. Therefore, ensuring the enantiomeric purity of Fmoc-L-4-Aminomethylphe(Boc) is critical. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the primary method for this assessment. nih.gov
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers of the analyte. phenomenex.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of Fmoc-protected amino acids. phenomenex.comwindows.net The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. A high enantiomeric excess (ee), typically greater than 99%, is required for use in peptide synthesis. phenomenex.com The development of a chiral HPLC method would involve optimizing the mobile phase composition (e.g., mixtures of hexane/isopropanol or aqueous buffers with acetonitrile/methanol) and flow rate to achieve baseline resolution of the two enantiomers. phenomenex.comrsc.org
Mass Spectrometry-Based Approaches for Sequence Verification and Purity Profiling of Peptides Containing Fmoc-L-4-Aminomethylphe(Boc)
Mass spectrometry (MS) is an essential tool for the analysis of peptides. It provides information on molecular weight, elemental composition, and sequence. For peptides incorporating Fmoc-L-4-Aminomethylphe(Boc), MS techniques are used to verify the successful incorporation of the modified residue and to assess the purity of the final peptide.
Tandem Mass Spectrometry for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is employed to determine the amino acid sequence of a peptide. nih.gov In an MS/MS experiment, the peptide ion of interest is selected and subjected to fragmentation through collision-induced dissociation (CID) or other activation methods. phenomenex.comwiley-vch.de The resulting fragment ions are then analyzed to generate a fragmentation spectrum.
The fragmentation of peptides typically occurs at the amide bonds along the peptide backbone, producing a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. The presence of Fmoc-L-4-Aminomethylphe(Boc) in a peptide will result in a characteristic mass shift in the fragmentation spectrum, confirming its position within the sequence. The fragmentation pattern can also provide information about the stability of the modified residue under MS/MS conditions. researchgate.net
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS), often performed on instruments such as time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This allows for the determination of the elemental composition of the parent peptide and its fragments. By comparing the experimentally measured exact mass with the theoretically calculated mass for the peptide containing Fmoc-L-4-Aminomethylphe(Boc), its identity can be confirmed with a high degree of confidence. HRMS is also invaluable for purity profiling, as it can distinguish the target peptide from impurities that may have very similar masses.
Table 2: Key Mass Spectrometry Data for Peptide Analysis This table illustrates the type of data obtained from mass spectrometry.
| Parameter | Description | Application to Fmoc-L-4-Aminomethylphe(Boc) Peptides |
| Monoisotopic Mass | The mass of the ion with the most abundant isotopes. | Confirms the overall molecular weight of the peptide. |
| Exact Mass | The calculated mass based on the most abundant isotope of each element. | Used in HRMS to confirm the elemental composition. |
| b- and y-ion series | Series of fragment ions generated in MS/MS. | Determines the amino acid sequence and confirms the position of the modified residue. |
Computational Chemistry and Molecular Modeling of Fmoc-L-4-Aminomethylphe(Boc) Containing Systems
Computational chemistry and molecular modeling provide predictive insights into the conformational preferences and interactions of Fmoc-L-4-Aminomethylphe(Boc) within a peptide sequence. mdpi.com These methods complement experimental data and can guide the design of peptides with specific structural and functional properties.
Molecular mechanics (MM) force fields are used to perform conformational searches and molecular dynamics (MD) simulations. nih.gov These simulations can predict the low-energy conformations of peptides containing the modified residue, revealing how the bulky Fmoc and Boc groups, as well as the aminomethylphenyl side chain, influence the local and global peptide structure. researchgate.net For example, MD simulations can explore the conformational landscape of the peptide in different solvent environments, providing a dynamic picture of its behavior.
Quantum mechanics (QM) calculations can be used to obtain more accurate information about the electronic structure and properties of the modified amino acid itself. These calculations can help to parameterize the MM force fields and to understand the intrinsic conformational preferences of the residue. Hybrid QM/MM methods can be employed to study specific interactions, such as ligand binding, with high accuracy. The insights gained from these computational studies are valuable for predicting the impact of incorporating Fmoc-L-4-Aminomethylphe(Boc) on the secondary structure, stability, and biological activity of peptides.
Conformational Analysis using Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational technique used to model the physical movements of atoms and molecules over time. For peptides incorporating Fmoc-L-4-Aminomethylphe(Boc), MD simulations provide critical insights into their structural dynamics and conformational preferences, which are fundamental to their biological function.
The process begins with the generation of a three-dimensional model of the peptide. A force field—a set of empirical energy functions—is assigned to describe the interactions between atoms. The system is then solvated, typically with explicit water molecules, and ions are added to neutralize the charge, mimicking physiological conditions. nih.govresearchgate.net After an initial energy minimization and equilibration phase, the simulation proceeds by solving Newton's equations of motion for each atom, generating a trajectory of atomic positions and velocities over a defined period, often nanoseconds to microseconds.
Analysis of this trajectory reveals the conformational landscape of the peptide. Key parameters extracted from MD simulations include:
Root Mean Square Deviation (RMSD): To assess the structural stability of the peptide over time.
Radius of Gyration (Rg): To measure the compactness of the peptide's structure. researchgate.net
Ramachandran Plots: To analyze the distribution of backbone dihedral angles (phi and psi), revealing preferences for secondary structures like helices or sheets. nih.gov
Solvent Accessible Surface Area (SASA): To understand the exposure of different parts of the peptide to the solvent.
Hydrogen Bond Analysis: To identify stable intramolecular and intermolecular hydrogen bonds that stabilize specific conformations.
| Parameter | Typical Value / Method | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy and forces between atoms. |
| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous environment of the peptide. |
| Simulation Time | 100 - 1000 nanoseconds | Determines the timescale of conformational sampling. |
| Temperature | 300 K | Simulates physiological temperature. nih.gov |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Time Step | 2 femtoseconds | The interval for solving the equations of motion. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules with high accuracy. These methods solve approximations of the Schrödinger equation to provide a detailed picture of electron distribution, which governs the molecule's structure, stability, and chemical reactivity.
For Fmoc-L-4-Aminomethylphe(Boc), QC calculations can elucidate several key properties. By optimizing the molecular geometry, these calculations can predict bond lengths, bond angles, and dihedral angles with high precision. More importantly, they provide a quantitative description of the molecule's electronic landscape.
Key predicted properties include:
Energies of Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is crucial for predicting sites of non-covalent interactions and chemical reactions.
Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the polarity of bonds and the reactivity of specific sites.
Reaction Pathway Analysis: QC calculations can model the transition states of chemical reactions, such as the deprotection of the Fmoc or Boc groups, to determine activation energies and predict reaction kinetics.
This level of electronic detail is vital for understanding the reactivity of the protected amino acid during peptide synthesis and for predicting its interaction with biological targets.
| Property | Significance | Typical Calculation Method |
|---|---|---|
| HOMO Energy | Indicates the ability to donate an electron (nucleophilicity). | DFT (e.g., B3LYP/6-31G) |
| LUMO Energy | Indicates the ability to accept an electron (electrophilicity). | DFT (e.g., B3LYP/6-31G) |
| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. | DFT (e.g., B3LYP/6-31G) |
| Dipole Moment | Measures the overall polarity of the molecule. | DFT (e.g., B3LYP/6-31G) |
| Electrostatic Potential | Identifies sites for electrophilic and nucleophilic attack. | DFT (e.g., B3LYP/6-31G*) |
| NBO Atomic Charges | Quantifies charge distribution on individual atoms. | NBO analysis post-DFT |
In silico Design of Peptide Analogues Incorporating Fmoc-L-4-Aminomethylphe(Boc)
The true power of non-canonical amino acids is realized in the design of novel peptides with enhanced properties, such as improved binding affinity, stability, or specificity. nih.gov In silico design pipelines leverage computational tools to explore the vast chemical space afforded by ncAAs like Fmoc-L-4-Aminomethylphe(Boc) in a rational and efficient manner. meilerlab.org
A typical workflow for designing a peptide analogue to bind a specific protein target involves several stages:
Scaffold Selection: A starting peptide sequence, known or predicted to interact with the target, is chosen.
NCAA Incorporation: One or more canonical amino acids in the scaffold are computationally substituted with Fmoc-L-4-Aminomethylphe(Boc) or its deprotected form.
Molecular Docking: The designed peptide analogue is "docked" into the binding site of the target protein. Docking algorithms sample a wide range of orientations and conformations of the peptide to predict the most stable binding mode.
Binding Energy Calculation: The strength of the interaction between the peptide and the protein is estimated using scoring functions or more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). This allows for the ranking of different peptide designs.
Molecular Dynamics Refinement: The most promising peptide-protein complexes identified through docking are subjected to MD simulations to assess the stability of the predicted binding mode and to calculate binding free energies more accurately. biorxiv.org
Computational platforms like Rosetta have been specifically developed to incorporate ncAAs into protein and peptide design protocols. meilerlab.org These tools can model the unique stereochemistry and conformational properties of the ncAA side chain, enabling the design of novel interactions that are not possible with the 20 canonical amino acids. By using Fmoc-L-4-Aminomethylphe(Boc), a designer can introduce specific structural constraints or new interaction points (e.g., through the aminomethyl group after deprotection) to optimize the peptide's affinity and specificity for its target. nih.gov
| Step | Computational Tool/Method | Objective |
|---|---|---|
| 1. Target Structure Preparation | PDB, Modeller | Obtain and clean the 3D structure of the target protein. |
| 2. NCAA Parameterization | Rosetta, CHARMM-GUI | Generate force field parameters for the non-canonical residue. |
| 3. Peptide Analogue Generation | Rosetta, PyMOL | Substitute canonical residues with the ncAA in the peptide backbone. |
| 4. Molecular Docking | AutoDock, HADDOCK, RosettaDock | Predict the binding pose of the peptide analogue to the target. |
| 5. Scoring and Ranking | MM/PBSA, MM/GBSA | Estimate binding affinity to rank potential candidates. |
| 6. MD Simulation Validation | GROMACS, AMBER | Validate the stability of the complex and refine binding energy. biorxiv.org |
Future Directions and Emerging Research Avenues in Fmoc L 4 Aminomethylphe Boc Chemistry
Innovations in Protecting Group Strategies and Deprotection Methodologies
The success of Solid-Phase Peptide Synthesis (SPPS) hinges on the careful selection and orthogonal application of protecting groups. The standard Fmoc/tBu strategy, while robust, is not without its challenges, including side reactions like aspartimide formation. nih.gov Research is actively pursuing novel protecting groups and deprotection schemes to enhance the efficiency and purity of peptides incorporating complex building blocks like Fmoc-L-4-Aminomethylphe(Boc).
A key area of innovation is the development of protecting groups that offer enhanced stability under certain conditions while allowing for highly specific and mild removal, minimizing damage to the growing peptide chain. For the aminomethyl side chain of Fmoc-L-4-Aminomethylphe(Boc), the Boc group is standard, offering acid-lability that is orthogonal to the base-labile Fmoc group. However, future strategies may involve alternative acid-labile groups with different sensitivities or photolabile groups that can be removed with light, offering another layer of orthogonality for complex, multifunctional peptides.
| Protecting Group Strategy | Temporary (α-Amino) Group | Side-Chain Protection | Deprotection Conditions (α-Amino) | Final Cleavage/Deprotection | Key Advantages |
| Standard Fmoc/tBu | Fmoc | tBu, Boc, Trt, Pbf | 20% Piperidine (B6355638) in DMF | Strong Acid (e.g., TFA) | Mild Nα-deprotection; wide availability of reagents. altabioscience.comcreative-peptides.com |
| Boc/Bzl | Boc | Bzl, cHex, Tos | Moderate Acid (e.g., TFA) | Strong Acid (e.g., HF) | Effective for long or difficult sequences; less aggregation. peptide.com |
| Emerging Orthogonal | Fmoc | Photolabile groups (e.g., Nv) | 20% Piperidine in DMF | UV Light / Strong Acid | Allows for selective, on-resin side-chain modification under non-acidic/basic conditions. |
| Acid/Base Labile Combo | Boc | Aloc, ivDde | Moderate Acid (e.g., TFA) | Pd(0) / Hydrazine / Strong Acid | Provides multiple levels of orthogonality for complex modifications like on-resin cyclization. |
This table provides an interactive overview of common and emerging protecting group strategies relevant to peptide synthesis.
Development of Advanced Automated Synthesis Platforms for Fmoc-L-4-Aminomethylphe(Boc) Containing Peptides
The automation of SPPS has revolutionized peptide synthesis, enabling the rapid and reliable production of complex sequences. nih.govcreative-peptides.com Future developments in automated platforms are geared towards improving efficiency, handling more complex and unnatural amino acids like Fmoc-L-4-Aminomethylphe(Boc), and increasing throughput.
Modern automated peptide synthesizers incorporate features like programmable heating cycles and real-time UV monitoring to optimize coupling reactions and ensure complete deprotection, which is particularly beneficial for sterically hindered residues. ru.nl Recent advances in automated fast-flow peptide synthesis (AFPS) have demonstrated the ability to produce entire protein domains of over 150 amino acids, showcasing the power of these platforms. This technology is well-suited for the efficient incorporation of Fmoc-L-4-Aminomethylphe(Boc) into long peptide sequences, opening up new possibilities for creating large, engineered proteins with site-specific modifications.
Future platforms will likely feature:
Enhanced fluidics and mixing capabilities to improve reaction kinetics, especially for difficult couplings.
Greater integration of artificial intelligence and machine learning to predict and optimize synthesis protocols for specific sequences containing non-standard amino acids.
Advanced real-time analytical monitoring beyond UV, such as mass spectrometry, to provide immediate feedback on the success of each coupling and deprotection step.
High-throughput parallel synthesis capabilities that allow for the rapid creation of peptide libraries for drug screening and materials discovery, where Fmoc-L-4-Aminomethylphe(Boc) can be used to introduce structural diversity.
Integration of Fmoc-L-4-Aminomethylphe(Boc) into Chemoenzymatic Synthesis
Chemoenzymatic peptide synthesis (CEPS) combines the strengths of chemical synthesis (flexibility, incorporation of unnatural amino acids) with the advantages of enzymatic synthesis (high specificity, mild reaction conditions). This hybrid approach is a significant emerging avenue for producing complex peptides and proteins. Fmoc-L-4-Aminomethylphe(Boc) is an ideal candidate for integration into CEPS workflows.
The process typically involves the chemical synthesis of smaller, protected peptide fragments using Fmoc-SPPS, followed by their ligation using specific enzymes. For instance, peptide fragments containing Fmoc-L-4-Aminomethylphe(Boc) can be synthesized and then joined together using peptide ligases like sortase, butelase-1, or engineered variants like peptiligase. frontiersin.orgbachem.com These enzymes catalyze the formation of a native peptide bond at specific recognition sequences under mild, aqueous conditions, avoiding the side reactions associated with purely chemical fragment condensation.
Another key aspect is the use of enzymes for selective deprotection. For example, the enzyme alcalase has been shown to catalyze the hydrolysis of C-terminal esters from Fmoc-protected peptide fragments. tandfonline.com This allows for the preparation of the necessary carboxylate component for subsequent enzymatic ligation, a process that is challenging with traditional chemical methods due to the base-lability of the Fmoc group. tandfonline.com The ability of many peptide ligases to accommodate unnatural amino acids makes the incorporation of Fmoc-L-4-Aminomethylphe(Boc) into larger protein scaffolds via CEPS a promising strategy for creating novel biologics and biomaterials. frontiersin.orgmdpi.com
Exploration of Sustainable and Green Chemistry Approaches in Fmoc-L-4-Aminomethylphe(Boc) Production and Utilization
Traditional peptide synthesis, particularly SPPS, is notorious for its high consumption of hazardous solvents and reagents, leading to a significant environmental footprint. mdpi.com A major future direction is the development of green chemistry approaches for the synthesis and utilization of peptides containing Fmoc-L-4-Aminomethylphe(Boc).
Key areas of research in green SPPS include:
Solvent Replacement: Identifying and validating greener, less toxic, and biodegradable alternatives to commonly used solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM). mdpi.com
Solvent Reduction: Innovating synthesis protocols to minimize solvent use. This includes "in-situ Fmoc removal" strategies where the coupling and deprotection steps are combined, eliminating intermediate washing steps and reducing solvent consumption by up to 75%. mdpi.com
Greener Reagents: Developing alternatives to hazardous reagents. For example, replacing piperidine, a toxic base used for Fmoc removal, with less harmful alternatives is an active area of investigation. mdpi.com
These sustainable practices are not only environmentally responsible but also align with increasing regulatory scrutiny on hazardous chemicals, making green chemistry essential for the future of large-scale peptide production.
| Green Chemistry Approach | Traditional Method | Green Alternative | Potential Impact |
| Solvent | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), N-Butylpyrrolidinone (NBP), Ethanol, Water | Reduced toxicity, improved biodegradability, lower environmental footprint. mdpi.comrsc.org |
| Fmoc Deprotection | 20% Piperidine in DMF | 4-Methylpiperidine (4-MP), Di-isopropylethylamine (DIPEA) in greener solvents | Reduced reagent toxicity and regulatory burden. nih.gov |
| Synthesis Cycle | Separate coupling, washing, deprotection, and washing steps | "In-situ" or combined coupling-deprotection protocols | Significant reduction in solvent consumption (up to 75%) and process time. mdpi.comrsc.org |
| Waste Management | High Process Mass Intensity (PMI) due to excess reagents and washes | Real-time monitoring of reagent consumption and waste streams | Minimized waste generation, improved process efficiency and safety. mdpi.com |
This interactive table compares traditional and green approaches in solid-phase peptide synthesis.
Novel Applications in Materials Science and Analytical Probe Development
The unique structural features of Fmoc-L-4-Aminomethylphe(Boc) make it an attractive component for advanced materials and analytical tools. The aromatic Fmoc group and the phenylalanine side chain can participate in π-π stacking interactions, which are crucial drivers for the self-assembly of molecules into ordered nanostructures. mdpi.comnih.gov
Materials Science: Fmoc-protected amino acids are well-known building blocks for creating low molecular weight hydrogelators. mdpi.comrsc.org These self-assembling peptide-based hydrogels are soft, biocompatible materials that can mimic the extracellular matrix, making them highly valuable for applications in:
Tissue Engineering: Creating scaffolds that support cell growth and differentiation. mdpi.com
Drug Delivery: Encapsulating therapeutic agents for controlled and sustained release. nih.gov
Bioconjugation: Serving as a matrix to link peptides to other molecules, such as drugs or imaging agents. chemimpex.com
The incorporation of Fmoc-L-4-Aminomethylphe(Boc) into these systems allows for precise control over the material's properties. The aminomethyl handle, once deprotected, can be used to crosslink the hydrogel network or to conjugate bioactive molecules, adding functionality to the material.
Analytical Probe Development: The inherent fluorescence of the fluorenyl group in the Fmoc moiety can be exploited for developing analytical probes. mdpi.com While the Fmoc group is typically removed during synthesis, it can be strategically retained in the final product to act as a fluorescent reporter. Peptides containing Fmoc-L-4-Aminomethylphe(Boc) could be designed as probes where changes in the local environment (e.g., binding to a target protein) result in a detectable change in the fluorescence signal. The aminomethyl group provides a convenient site to attach other functional moieties, such as quenchers or other fluorophores, to create sophisticated Förster Resonance Energy Transfer (FRET) probes for studying biological interactions.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Fmoc-L-4-Aminomethylphe(Boc) with high purity?
- Methodological Answer : The synthesis involves sequential introduction of Fmoc and Boc protecting groups. Key steps include:
- Starting Material Selection : Begin with L-4-aminomethylphenylalanine.
- Fmoc Protection : React with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃/DMF) to protect the α-amino group .
- Boc Protection : Introduce the Boc group to the side-chain amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP .
- Purification : Use column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water with 0.1% TFA) and NMR .
Q. How should Fmoc-L-4-Aminomethylphe(Boc) be stored to maintain stability?
- Methodological Answer : Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption and oxidation. Avoid exposure to light, as UV radiation can degrade the Fmoc group. For long-term storage, lyophilize the compound and keep it in a desiccator with silica gel .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- HPLC : Assess purity using reverse-phase columns (e.g., C18) with UV detection at 265–280 nm (Fmoc absorption) .
- NMR : Confirm structure via ¹H and ¹³C NMR in deuterated DMSO or CDCl₃. Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and Boc tert-butyl groups (δ 1.4 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated for C₃₀H₃₂N₂O₆: 516.59 g/mol) .
Advanced Research Questions
Q. How do Boc and Fmoc groups influence the compound’s solubility and reactivity in peptide synthesis?
- Methodological Answer :
- Solubility : The Boc group enhances solubility in organic solvents (e.g., DCM, DMF) due to its hydrophobic tert-butyl moiety. The Fmoc group reduces aqueous solubility but improves compatibility with SPPS (solid-phase peptide synthesis) protocols .
- Reactivity : The Fmoc group is base-labile (removed with 20% piperidine/DMF), while the Boc group requires strong acids (e.g., TFA). This orthogonal protection allows selective deprotection during stepwise peptide assembly .
Q. What are common side reactions during Boc deprotection, and how can they be minimized?
- Methodological Answer :
- Side Reactions : Acidic cleavage of Boc may lead to tert-butylation of electron-rich aromatic side chains (e.g., tyrosine) or premature Fmoc deprotection if excess acid is used.
- Mitigation :
- Use TFA/DCM (1:99 v/v) for Boc removal to minimize side reactions.
- Add scavengers (e.g., triisopropylsilane) to quench reactive intermediates .
- Monitor reaction progress via TLC or HPLC to avoid over-exposure to acidic conditions .
Q. How can researchers troubleshoot low coupling efficiency of Fmoc-L-4-Aminomethylphe(Boc) in SPPS?
- Methodological Answer :
- Activation Issues : Ensure the carboxyl group is activated with HBTU/HOBt or DIC/Oxyma Pure in DMF. Pre-activate for 1–2 minutes before coupling .
- Steric Hindrance : Prolong coupling time (2–4 hours) or use double coupling for bulky residues.
- Monitoring : Perform Kaiser tests or FT-IR to detect free amines. Repeat coupling if >5% free amines remain .
Q. What strategies prevent aggregation or incomplete deprotection during peptide synthesis with this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
